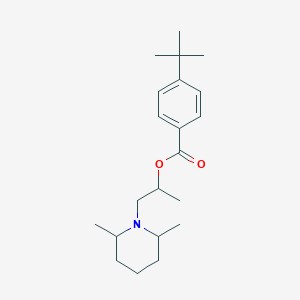
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate, also known as Dibucaine, is a local anesthetic that belongs to the family of amide-type anesthetics. It was first synthesized by Ernst Preiswerk and C. Geigy in 1947 and has been used for local anesthesia since then. Dibucaine is known for its long-lasting effects and low toxicity, making it a popular choice for medical professionals.
Wirkmechanismus
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate works by blocking the sodium channels in the nerve fibers, which prevents the transmission of pain signals to the brain. This results in a loss of sensation in the area where the anesthetic is applied.
Biochemical and Physiological Effects:
This compound has been shown to have minimal systemic effects, making it a safe choice for local anesthesia. However, it can cause allergic reactions in some individuals. This compound is metabolized in the liver and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate is a widely used local anesthetic in laboratory experiments due to its low toxicity and long-lasting effects. However, its use is limited to certain types of experiments and may not be suitable for all applications.
Zukünftige Richtungen
1. Development of more efficient synthesis methods for 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate.
2. Investigation of the effects of this compound on different types of nerve fibers.
3. Development of new formulations of this compound for topical use.
4. Investigation of the potential use of this compound in the treatment of chronic pain.
5. Exploration of the effects of this compound on ion channels other than sodium channels.
6. Investigation of the potential use of this compound in combination with other local anesthetics for enhanced pain relief.
In conclusion, this compound is a widely used local anesthetic that has been extensively studied for its use in medical procedures. Its low toxicity and long-lasting effects make it a popular choice for medical professionals. Ongoing research into the synthesis, mechanism of action, and potential applications of this compound will continue to advance the field of local anesthesia.
Synthesemethoden
The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate involves the reaction between 4-tert-butylbenzoic acid and 2,6-dimethylpiperidine. The reaction takes place in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various techniques, such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate has been extensively studied for its use as a local anesthetic in various medical procedures, such as dental work and minor surgeries. It has also been used as a topical anesthetic for skin conditions, such as eczema and psoriasis.
Eigenschaften
Molekularformel |
C21H33NO2 |
|---|---|
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
1-(2,6-dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate |
InChI |
InChI=1S/C21H33NO2/c1-15-8-7-9-16(2)22(15)14-17(3)24-20(23)18-10-12-19(13-11-18)21(4,5)6/h10-13,15-17H,7-9,14H2,1-6H3 |
InChI-Schlüssel |
WNBGEAYOJFECOY-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1CC(C)OC(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Kanonische SMILES |
CC1CCCC(N1CC(C)OC(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)
![6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)
![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
![3-Benzyl-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294820.png)
![3-Benzyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294822.png)

![3-Benzyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294825.png)
![3-Benzyl-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294826.png)
![3-Benzyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294827.png)
![3-Benzyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294828.png)
![3-Benzyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294829.png)
![3-Benzyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294830.png)
![3-Benzyl-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294834.png)
